
4-Nitrophenyl 4-cyano-1-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 4-cyano-1-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a nitrophenyl group and a cyano group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl 4-cyano-1-piperidinecarboxylate typically involves the reaction of 4-nitrophenol with 4-cyano-1-piperidinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 4-Aminophenyl 4-cyano-1-piperidinecarboxylate.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: 4-Cyano-1-piperidinecarboxylic acid and 4-nitrophenol.
Scientific Research Applications
4-Nitrophenyl 4-cyano-1-piperidinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-nitrophenyl 4-cyano-1-piperidinecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The cyano group can also participate in various chemical reactions, leading to the formation of active metabolites. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
- Tert-butyl 4-cyano-4-phenyl-1-piperidinecarboxylate
- 1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylate
- N-Boc-piperidine-4-carbonitrile
Comparison: 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate is unique due to the presence of both a nitrophenyl and a cyano group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Properties
CAS No. |
920966-42-3 |
|---|---|
Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-cyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H13N3O4/c14-9-10-5-7-15(8-6-10)13(17)20-12-3-1-11(2-4-12)16(18)19/h1-4,10H,5-8H2 |
InChI Key |
DLKDGYASJQMAKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


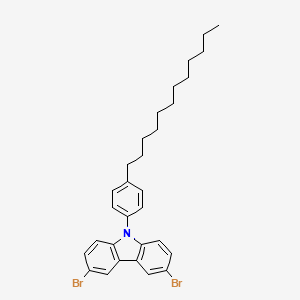
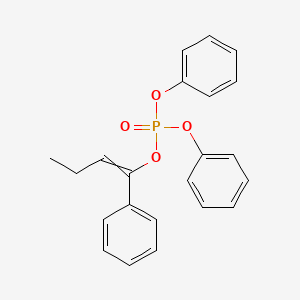

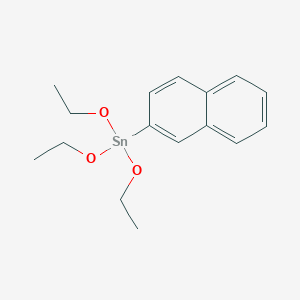
![N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide](/img/structure/B12617153.png)
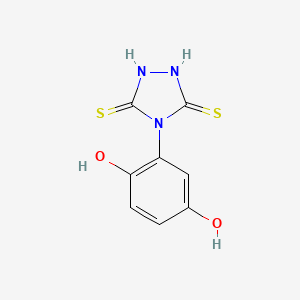

![2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate](/img/structure/B12617169.png)
![(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12617172.png)


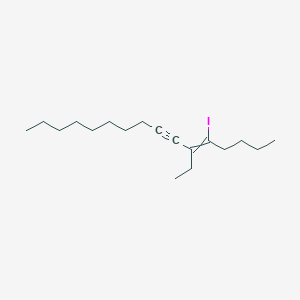
![4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B12617211.png)
![2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12617222.png)
